molecular formula C11H13N3O B14777775 2-amino-N-[(4-cyanophenyl)methyl]propanamide

2-amino-N-[(4-cyanophenyl)methyl]propanamide

Cat. No.: B14777775
M. Wt: 203.24 g/mol
InChI Key: AZPXLGIOKIAZDP-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-cyanobenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a cyanobenzyl group, and a propanamide moiety, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-cyanobenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid and 4-cyanobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: (S)-2-Aminopropanoic acid is reacted with 4-cyanobenzyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (S)-2-Amino-N-(4-cyanobenzyl)propanamide.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(4-cyanobenzyl)propanamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-cyanobenzyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The cyanobenzyl group can be reduced to form benzylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides can be used in the presence of bases like pyridine or triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of benzylamines.

    Substitution: Formation of various amides, esters, or other derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-cyanobenzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a building block for the construction of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-cyanobenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and cyanobenzyl groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(4-cyanobenzyl)propanamide: The enantiomer of (S)-2-Amino-N-(4-cyanobenzyl)propanamide with similar chemical properties but different biological activities.

    2-Amino-N-(4-cyanobenzyl)acetamide: A structurally related compound with an acetamide moiety instead of a propanamide moiety.

    4-Cyanobenzylamine: A simpler compound with only the cyanobenzyl and amino groups.

Biological Activity

2-amino-N-[(4-cyanophenyl)methyl]propanamide, a compound featuring an amino group and a cyano-substituted phenyl ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes research findings on its biological activity, including enzyme interactions, therapeutic applications, and case studies that illustrate its efficacy.

Chemical Structure

The structural formula of this compound is represented as follows:

C1H1N1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_1

This compound's unique chemical properties, derived from its functional groups, may facilitate various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme modulation and potential therapeutic applications.

Enzyme Interactions

The compound has been investigated for its role as a biochemical probe or ligand in enzyme-substrate interactions. Its ability to modulate enzyme activity suggests therapeutic potential across various biological pathways, although specific mechanisms remain to be fully elucidated.

Potential Therapeutic Applications

  • Antiviral Activity : Studies have shown that derivatives of compounds similar to this compound exhibit antiviral properties against various viruses, including hepatitis C and influenza. These compounds may inhibit viral replication through enzyme inhibition mechanisms .
  • Anti-inflammatory Properties : Research indicates that related compounds can activate specific receptors involved in inflammatory responses, potentially offering new avenues for treating chronic inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, leading to altered cellular responses. The IC50 values for enzyme inhibition were reported in the low micromolar range .
  • Cell Line Studies :
    • In vitro studies using human cell lines showed that treatment with this compound led to significant changes in cell viability and proliferation rates, indicating its potential as a therapeutic agent .
  • Animal Models :
    • In vivo studies involving mouse models have exhibited promising results regarding the antitumor efficacy of related compounds. These studies suggest that this compound may enhance immune responses against tumors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of metabolic enzymes
Antiviral EffectsInhibits replication of hepatitis C and influenza
Anti-inflammatoryActivates receptors that reduce inflammation
Antitumor EfficacyEnhances immune response against tumors

Properties

IUPAC Name

2-amino-N-[(4-cyanophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPXLGIOKIAZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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